molecular formula C15H14N2OSe B12705021 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- CAS No. 81744-00-5

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)-

Cat. No.: B12705021
CAS No.: 81744-00-5
M. Wt: 317.25 g/mol
InChI Key: IDMRJPMYKDMINP-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is a selenium-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- typically involves the reaction of 2-chloroselenobenzoyl chloride with 1-hydrazinobenzyl phosphonate . This reaction proceeds under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxides or other selenium-containing derivatives.

    Reduction: Reduction reactions can convert it into selenides or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.

Scientific Research Applications

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: The compound is explored for its use in materials science, particularly in developing novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate specific signaling pathways involved in inflammation and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is unique due to its specific structural features and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

81744-00-5

Molecular Formula

C15H14N2OSe

Molecular Weight

317.25 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-1,2-benzoselenazol-3-one

InChI

InChI=1S/C15H14N2OSe/c1-16(2)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)19-17/h3-10H,1-2H3

InChI Key

IDMRJPMYKDMINP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2

Origin of Product

United States

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